
2-Chloro-3-ethynyl-4-fluoropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-ethynyl-4-fluoropyridine is a heterocyclic organic compound with the molecular formula C(_7)H(_3)ClFN It is a derivative of pyridine, characterized by the presence of chlorine, ethynyl, and fluorine substituents on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-ethynyl-4-fluoropyridine typically involves multi-step organic reactions. One common method includes the halogenation of 3-ethynyl-4-fluoropyridine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimize by-products. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings.
化学反応の分析
Types of Reactions: 2-Chloro-3-ethynyl-4-fluoropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The ethynyl group can participate in oxidation reactions to form carbonyl compounds or reduction reactions to yield alkenes or alkanes.
Coupling Reactions: The ethynyl group can undergo coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine carboxylic acids or ketones.
Reduction: Alkenes or alkanes derived from the ethynyl group.
科学的研究の応用
2-Chloro-3-ethynyl-4-fluoropyridine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its role in the synthesis of medicinal compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Chloro-3-ethynyl-4-fluoropyridine depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The ethynyl group can participate in covalent bonding with active sites, while the fluorine atom can influence the compound’s electronic properties and binding affinity.
類似化合物との比較
2-Chloro-3-fluoropyridine: Lacks the ethynyl group, making it less reactive in certain coupling reactions.
3-Ethynyl-4-fluoropyridine: Lacks the chlorine atom, affecting its nucleophilic substitution reactions.
2-Chloro-4-fluoropyridine: Lacks the ethynyl group, limiting its applications in carbon-carbon coupling reactions.
Uniqueness: 2-Chloro-3-ethynyl-4-fluoropyridine is unique due to the presence of both chlorine and ethynyl groups, which provide a versatile platform for various chemical transformations. Its combination of substituents allows for a wide range of reactions and applications, distinguishing it from other pyridine derivatives.
特性
分子式 |
C7H3ClFN |
|---|---|
分子量 |
155.55 g/mol |
IUPAC名 |
2-chloro-3-ethynyl-4-fluoropyridine |
InChI |
InChI=1S/C7H3ClFN/c1-2-5-6(9)3-4-10-7(5)8/h1,3-4H |
InChIキー |
QNUXFVKPTCVRHU-UHFFFAOYSA-N |
正規SMILES |
C#CC1=C(C=CN=C1Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-[(7-Chloro-9h-fluoren-2-yl)imino]diethanol](/img/structure/B13132238.png)
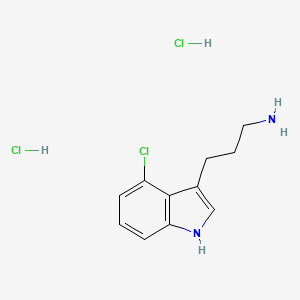
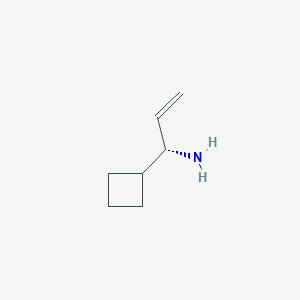

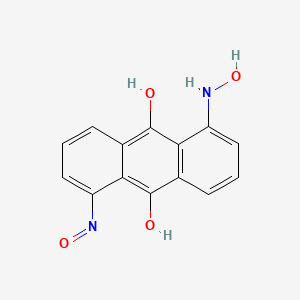

![1,1'-([1,1'-Biphenyl]-3,5-diylbis(azanediyl))bis(anthracene-9,10-dione)](/img/structure/B13132267.png)
![5-Methylfuro[2,3-b]pyridine](/img/structure/B13132275.png)
![8-Bromo-7-chloro-2-(2-methylphenyl)-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13132277.png)
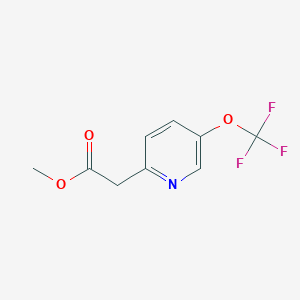

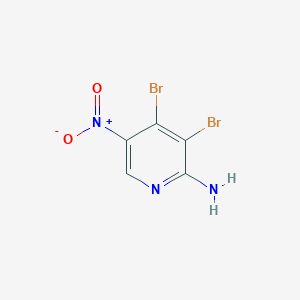
![1-benzyl-4-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13132310.png)

